molecular formula C8H8O2 B1352719 1,3-Dihydroisobenzofuran-5-ol CAS No. 68747-25-1

1,3-Dihydroisobenzofuran-5-ol

Cat. No.: B1352719
CAS No.: 68747-25-1
M. Wt: 136.15 g/mol
InChI Key: OMVUEHUKKCOJTN-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-ol is an organic compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

1,3-Dihydroisobenzofuran-5-ol plays a role in biochemical reactions as a potential radical scavenger. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species such as hydroxyl radicals, superoxide radicals, and methoxy radicals. These interactions are primarily based on the compound’s ability to donate hydrogen atoms, thereby neutralizing the radicals and preventing oxidative damage to cells . Additionally, this compound may interact with enzymes involved in oxidative stress responses, further highlighting its potential as an antioxidant.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to scavenge reactive oxygen species by donating hydrogen atoms. This interaction helps in neutralizing the radicals and preventing cellular damage . Additionally, this compound may bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in enzyme function and subsequent alterations in cellular processes. Moreover, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained antioxidant effects and protection against oxidative damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and protection against oxidative stress . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . The compound’s ability to scavenge reactive oxygen species and modulate enzyme activity can influence metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. These interactions are important for understanding the compound’s mechanism of action and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can exert its antioxidant effects and protect against mitochondrial oxidative damage. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroisobenzofuran-5-ol can be synthesized through several synthetic routes. One common method involves the cyclization of aromatic alkynols under transition-metal-free conditions. This method uses cesium carbonate as a promoter and proceeds regioselectively with the formation of a 5-exo-dig product . Another approach involves the use of tin powder-mediated tandem allylation/oxa-Michael addition reaction of o-formyl chalcones with various allyl bromides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroisobenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

1,3-Dihydroisobenzofuran-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl group, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUEHUKKCOJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308169
Record name 1,3-Dihydro-5-isobenzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68747-25-1
Record name 1,3-Dihydro-5-isobenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68747-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-isobenzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,3-Dihydro-2-benzofuran-5-amine (prepared according to U.S. Pat. No. 4,000,286) (2.7 g, 20 mmol) was dissolved in a mixture of water (300 mL) and conc. H2SO4 (21 mL), cooled to 0° C. and NaNO2 (1.43 g, 20.7 mmol) in water (10 mL) was added over 15 min. After stirring at 0° C. for 1 h the mixture was allowed to stir at 10° C. for 30 min and urea was added until a negative test with starch/KI paper was observed. The solution was then poured over 2 min into a mixture of water (180 mL) and conc. H2SO4 (12.6 mL) at 90° C. and stirred at this temperature for 1.5 h. The hot mixture was filtered then allowed to cool to room temperature. The aqueous mixture was extracted with EtOAc (2×100 mL) and the combined organic layers were dried (MgSO4) and evaporated to give the title phenol (974 mg, 36%) as a cream solid; δH (CDCl3, 400 MHz) 5.03 (4H, s), 6.71 (2H, m), 7.08 (1H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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300 mL
Type
solvent
Reaction Step Four
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Quantity
21 mL
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Reaction Step Four
Name
Quantity
12.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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